molecular formula C29H29BrN2O5 B12629779 C29H29BrN2O5

C29H29BrN2O5

Cat. No.: B12629779
M. Wt: 565.5 g/mol
InChI Key: SHTPDBKUWALGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by its complex structure, which includes a bromine atom, an acridine moiety, and an ethoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide involves multiple steps. The starting materials typically include 2-bromo-4-nitrophenol , which undergoes a series of reactions including nitration, reduction, and acylation to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for temperature and pressure control is crucial to maintain the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds .

Scientific Research Applications

2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide include:

Uniqueness

The uniqueness of 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide lies in its specific structural features, such as the ethoxy group and the acridine moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C29H29BrN2O5

Molecular Weight

565.5 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(4-butoxy-3-ethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C29H29BrN2O5/c1-3-5-17-36-23-16-11-19(18-24(23)35-4-2)26-25-27(37-32(26)22-9-7-6-8-10-22)29(34)31(28(25)33)21-14-12-20(30)13-15-21/h6-16,18,25-27H,3-5,17H2,1-2H3

InChI Key

SHTPDBKUWALGMG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5)OCC

Origin of Product

United States

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